molecular formula C12H26Cl2N2 B1398229 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride CAS No. 1220017-97-9

1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride

Cat. No.: B1398229
CAS No.: 1220017-97-9
M. Wt: 269.25 g/mol
InChI Key: JISBLNUSOLMZEI-UHFFFAOYSA-N
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Description

Structural Comparisons

Compound Molecular Formula Key Structural Difference
1-[2-(2-Piperidinyl)ethyl]piperidine C₁₂H₂₆Cl₂N₂ Piperidinyl group at 2-position
4-Methyl-1-[2-(3-piperidinyl)ethyl]piperidine C₁₃H₂₈Cl₂N₂ Methyl group at 4-position
3-(1-Piperidinyl)piperidine C₁₀H₂₂Cl₂N₂ Single ethylene bridge, no substitution

Physicochemical Trends

  • Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL) compared to freebase forms (<1 mg/mL).
  • Lipophilicity : LogP values decrease with additional substituents (e.g., 4-methyl derivative: LogP = 1.8 vs. parent compound: LogP = 2.3).
  • Thermal stability : Melting points correlate with crystalline packing efficiency; unsubstituted derivatives decompose at lower temperatures (∼250°C).

Properties

IUPAC Name

1-(2-piperidin-3-ylethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-8-14(9-3-1)10-6-12-5-4-7-13-11-12;;/h12-13H,1-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISBLNUSOLMZEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2CCCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

Step Reagents / Conditions Description Reference
1 Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) Addition of about 1.6 equivalents of LiAlH₄ to (R)-3-aminopiperidin-2-one hydrochloride at ~35°C
2 Heating at 58–60°C Reduction of the ketone to the corresponding amine
3 Filtration Isolation of (R)-3-aminopiperidine
4 Treatment with concentrated hydrochloric acid Conversion of free amine to dihydrochloride salt

Research Findings:
The reduction process yields high purity (R)-3-aminopiperidine dihydrochloride with good reproducibility, especially when performed in THF under controlled temperature conditions. The overall yield can reach up to 70–80%, depending on the scale and purification steps.

Amidation and Esterification Pathways

Another prevalent approach involves the synthesis of intermediates such as methyl 2,5-diaminopentanoate dihydrochloride, which then undergoes further transformations to produce the target compound.

Synthesis of Intermediates:

Step Reagents / Conditions Description Reference
1 Acetyl chloride in methanol Esterification of (R)-2,5-diaminopentanoic acid hydrochloride at 0–10°C
2 Sodium methoxide in methanol Conversion of ester to methyl 2,5-diaminopentanoate dihydrochloride at -10 to 0°C
3 Reaction with methyl chloroformate or similar reagents Formation of methyl ester derivatives

Research Findings:
These intermediates are crucial for subsequent reduction to amino derivatives. The esterification step is optimized at low temperatures to prevent side reactions, with yields often exceeding 60%.

Formation of the Final Dihydrochloride Salt

The last step involves the reaction of the amino precursor with hydrochloric acid, leading to the formation of 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride .

Salt Formation:

Step Reagents / Conditions Description Reference
1 Concentrated hydrochloric acid Admixing with free amine or amino intermediate in an aqueous or alcoholic solvent
2 Stirring at room temperature Ensures complete protonation and salt formation
3 Filtration / Crystallization Isolation of crystalline dihydrochloride salt

Research Findings:
This salt formation is straightforward, with high yields (~80%) and high purity, suitable for pharmaceutical applications.

Alternative Synthetic Routes

Research also explores alternative pathways such as amidation of amino acids with aromatic acyl chlorides, or via mixed anhydrides, to enhance yield and purity.

Mixed Anhydride Method:

Step Reagents / Conditions Description Reference
1 Pivaloyl chloride + N-methylmorpholine in DMF Activation of carboxylic acid intermediate
2 Addition of piperidine Formation of the target compound

Research Findings:
This method offers a versatile route, especially for large-scale synthesis, with yields around 50–60%.

Summary of Data and Research Findings

Aspect Data / Findings References
Reduction of ketone Lithium aluminum hydride in THF yields high purity amino compounds (~70–80%)
Esterification Acetyl chloride in methanol at low temperature; yields >60%
Salt formation Reaction with concentrated HCl; yields >80%
Alternative pathways Mixed anhydride reactions; yields around 50–60%

Chemical Reactions Analysis

Types of Reactions: 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride has a range of applications in scientific research, particularly in pharmacology and medicinal chemistry:

  • Synthesis of Piperidine Derivatives : This compound is frequently used as a precursor in the synthesis of various piperidine derivatives, which are important in drug development due to their diverse pharmacological properties.
  • Pharmacological Research : The compound exhibits significant antidepressant properties by inhibiting the reuptake of norepinephrine and serotonin, thus enhancing neurotransmission. This mechanism is similar to that of desipramine, a well-known antidepressant.
  • Antihistaminic Activity : Preliminary studies suggest that it may act as an antagonist at the histamine H1 receptor, potentially alleviating allergic responses and inflammation.
  • Neuroprotective Effects : Given its interactions with cholinergic pathways, there is potential for neuroprotective applications, particularly in neurodegenerative diseases like Alzheimer's disease.

Case Study 1: Antidepressant Efficacy

A study investigating the antidepressant effects of various piperidine derivatives found that this compound demonstrated significant efficacy comparable to established antidepressants. The study measured changes in serotonin and norepinephrine levels in animal models, showing a marked increase post-administration.

Case Study 2: Antihistaminic Properties

Research evaluating the antihistaminic properties of this compound revealed its effectiveness in reducing histamine-induced allergic reactions in laboratory settings. The study utilized animal models to assess symptom relief and receptor binding affinity, confirming its potential as an antihistamine agent.

Case Study 3: Neuroprotection

A recent investigation into neuroprotective effects highlighted the compound's ability to mitigate neuronal damage in Alzheimer's disease models. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function metrics following treatment with the compound.

Mechanism of Action

The mechanism by which 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differentiating features:

Compound Name Key Substituents/Modifications Pharmacological Relevance References
1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride Two piperidine rings, ethyl linker, dihydrochloride Potential sigma receptor modulation
BD1063 dihydrochloride 3,4-Dichlorophenyl group, methylpiperazine Sigma-1 receptor antagonist
SA-4503 (1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine dihydrochloride) Dimethoxyphenethyl, phenylpropyl, piperazine Sigma-1 receptor agonist (neuroprotective)
E4031 dihydrochloride 6-Methylpyridyl, methylsulfonylaminobenzoyl hERG potassium channel blocker
Piperidolate Hydrochloride 1-Ethyl-3-piperidyl diphenylacetate Anticholinergic (muscarinic receptor antagonist)
Anileridine Dihydrochloride 4-Aminophenyl, ethyl ester, piperidine-4-carboxylate Narcotic analgesic (opioid receptor agonist)
Key Observations:
  • Substituent Impact : The presence of aromatic groups (e.g., dichlorophenyl in BD1063 or dimethoxyphenethyl in SA-4503) enhances receptor binding specificity. In contrast, the absence of aromatic moieties in this compound suggests a broader, less selective interaction profile .
  • Salt Form : Dihydrochloride salts (common in BD1063, SA-4503, and the target compound) improve aqueous solubility, critical for bioavailability in CNS-targeting drugs .

Pharmacological Activity

  • Sigma Receptor Ligands :

    • BD1063 dihydrochloride exhibits high affinity for sigma-1 receptors (Ki < 10 nM), used in cocaine addiction studies to attenuate motor stimulation .
    • SA-4503 demonstrates neuroprotective effects via sigma-1 agonism, with a melting point of 250–252°C, indicating thermal stability .
    • The target compound’s bis-piperidine structure may mimic sigma receptor ligands but lacks direct evidence of activity .
  • Ion Channel Modulators: E4031 dihydrochloride blocks hERG channels (IC50 ~ 10 nM), prolonging cardiac action potentials . Structural divergence (pyridyl and sulfonamide groups) highlights how heterocyclic substitutions dictate ion channel specificity.
  • Opioid Analgesics :

    • Anileridine dihydrochloride’s 4-phenylpiperidinecarboxylate moiety is critical for µ-opioid receptor binding, a feature absent in the target compound .

Physicochemical Properties

  • Solubility : Dihydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases. For instance, SA-4503’s dihydrochloride form enhances bioavailability for CNS penetration .
  • Lipophilicity: Compounds with aromatic substituents (e.g., BD1063, E4031) show increased logP values, favoring blood-brain barrier crossing.

Biological Activity

1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in pharmacology, particularly in the treatment of various diseases, including cancer and psychiatric disorders. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H20_{20}N2_2·2HCl
  • Molecular Weight : 270.23 g/mol

This compound features a piperidine ring system, which is a common motif in many biologically active compounds.

Biological Activity Overview

The biological activity of this compound includes:

  • Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains. This suggests potential applications in treating infections.
  • Psychotropic Effects : Similar piperidine derivatives have been explored for their antipsychotic properties. They may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in managing psychiatric conditions .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

  • Receptor Binding : The compound may act as an antagonist or agonist at various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction could modulate neurochemical pathways involved in mood regulation and psychosis .
  • Cytotoxic Mechanisms : In cancer cells, the compound may induce cell death through pathways involving oxidative stress and apoptosis. Studies have indicated that structural modifications to piperidine derivatives can enhance their cytotoxicity against specific tumor types .

Research Findings and Case Studies

Several studies have documented the biological activity of this compound:

StudyFindings
Sutherland et al. (2023)Demonstrated that piperidine derivatives can induce apoptosis in FaDu hypopharyngeal tumor cells, with enhanced activity compared to standard treatments like bleomycin .
Usuki et al. (2020)Reported on the synthesis of functionalized piperidines with improved selectivity for cancer cell lines, highlighting the importance of structural modifications for enhanced biological activity .
Harishkumar et al. (2018)Investigated the antiproliferative effects of related piperidine compounds on human cancer cell lines, providing evidence for their potential use in cancer therapy.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Start with hydrogenation of pyridine derivatives (e.g., 3-picoline) using palladium on carbon (Pd/C) under hydrogen gas to generate the piperidine intermediate .
  • Step 2 : Introduce the ethyl-piperidine substituent via alkylation or nucleophilic substitution. Reaction conditions (temperature, solvent polarity, and catalyst selection) should be optimized using factorial design of experiments (DoE) to minimize side products .
  • Step 3 : Purify intermediates via recrystallization or column chromatography, monitoring purity with HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis steps involving volatile reagents .
  • Emergency Response : In case of inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at room temperature, away from oxidizing agents and moisture .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C spectra with computational predictions (e.g., using PubChem data ).
  • Mass Spectrometry (MS) : Validate molecular weight ([M+H]+^+ peak) and fragmentation patterns against NIST Chemistry WebBook standards .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding patterns .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives of this compound for targeted biological activity?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to receptors like GPCRs or ion channels .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify structural modifications that improve binding kinetics or selectivity .
  • SAR Analysis : Corrogate experimental IC50_{50} values with computational descriptors (e.g., LogP, polar surface area) to establish structure-activity relationships .

Q. What strategies resolve contradictions in reported biological activity data for piperidine derivatives like this compound?

  • Methodological Answer :

  • Comparative Assay Validation : Replicate studies using standardized protocols (e.g., fixed cell lines, consistent buffer conditions) to isolate assay-specific variables .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers. Use statistical tools (e.g., ANOVA, principal component analysis) to account for batch effects or reagent variability .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can researchers assess the environmental impact of this compound during preclinical development?

  • Methodological Answer :

  • Ecotoxicology Screening : Perform in silico predictions using tools like EPA EPI Suite to estimate biodegradability and toxicity to aquatic organisms .
  • Analytical Monitoring : Quantify residual compound in wastewater via LC-MS/MS, optimizing extraction protocols (e.g., solid-phase extraction) to achieve detection limits <1 ppb .
  • Lifecycle Analysis : Model environmental persistence using reaction kinetics data (e.g., hydrolysis half-life under varying pH/temperature conditions) .

Notes

  • Avoid abbreviations for chemical names (e.g., "piperidine" instead of "Pip").
  • Cross-validate experimental data with authoritative sources (e.g., PubChem, NIST) to ensure reproducibility .
  • For advanced studies, integrate computational and experimental workflows to minimize trial-and-error approaches .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride
Reactant of Route 2
1-[2-(3-Piperidinyl)ethyl]piperidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.